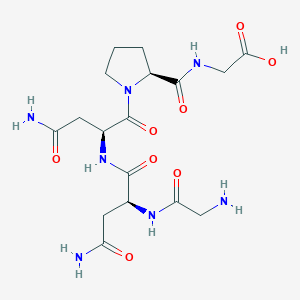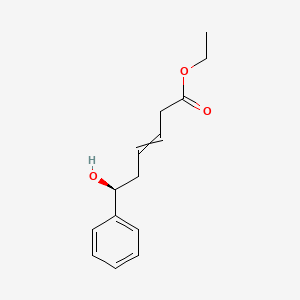![molecular formula C15H18F3N3O4 B12532552 N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine CAS No. 701200-34-2](/img/structure/B12532552.png)
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is a chemical compound with a unique structure that includes a trifluoromethyl group attached to a phenyl ring, which is further connected to an asparaginyl-alanine dipeptide
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine typically involves multiple steps, starting with the preparation of the trifluoromethylphenyl intermediate. This intermediate is then coupled with the asparaginyl-alanine dipeptide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and large-scale reactors to handle the synthesis in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylphenyl ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Aplicaciones Científicas De Investigación
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to proteins and enzymes, potentially affecting their activity. The peptide portion of the molecule can interact with biological receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-valine
- N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-leucine
Uniqueness
N~2~-{[4-(Trifluoromethyl)phenyl]methyl}-L-asparaginyl-L-alanine is unique due to its specific combination of a trifluoromethylphenyl group with an asparaginyl-alanine dipeptide. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Propiedades
Número CAS |
701200-34-2 |
|---|---|
Fórmula molecular |
C15H18F3N3O4 |
Peso molecular |
361.32 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-4-amino-4-oxo-2-[[4-(trifluoromethyl)phenyl]methylamino]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H18F3N3O4/c1-8(14(24)25)21-13(23)11(6-12(19)22)20-7-9-2-4-10(5-3-9)15(16,17)18/h2-5,8,11,20H,6-7H2,1H3,(H2,19,22)(H,21,23)(H,24,25)/t8-,11-/m0/s1 |
Clave InChI |
DKDYJIIGLFIZFD-KWQFWETISA-N |
SMILES isomérico |
C[C@@H](C(=O)O)NC(=O)[C@H](CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC(=O)N)NCC1=CC=C(C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine](/img/structure/B12532474.png)
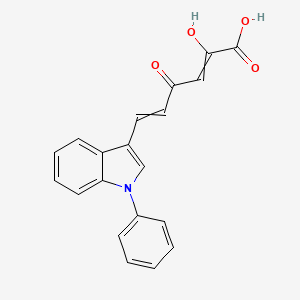
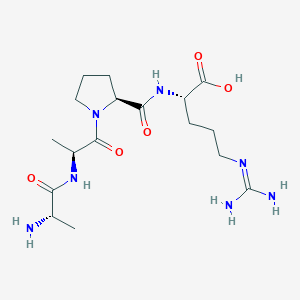
![2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide](/img/structure/B12532498.png)
![1,3,5,7,7-Pentamethyl-8-(4-nitrophenyl)bicyclo[4.2.0]octa-2,4-diene](/img/structure/B12532501.png)
![1-[([1,1'-Biphenyl]-4-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12532517.png)
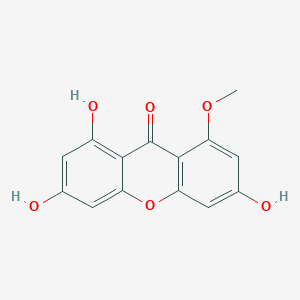
![Acetamide, N-[(1S,2R)-1-[(3,5-difluorophenyl)methyl]-3-[[[5-(2,2-dimethylpropyl)-2-(1H-imidazol-1-yl)phenyl]methyl]amino]-2-hydroxypropyl]-](/img/structure/B12532527.png)
![6-[(E)-prop-1-enyl]-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12532529.png)
